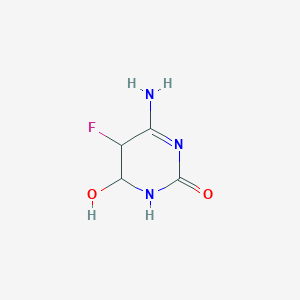

4-Amino-5-fluoro-6-hydroxy-5,6-dihydro-2(1H)-pyrimidinone

Description

4-Amino-5-fluoro-6-hydroxy-5,6-dihydro-2(1H)-pyrimidinone is a fluorinated pyrimidinone derivative characterized by a dihydropyrimidine core substituted with amino, fluoro, and hydroxyl groups. The compound’s fluorine atom and hydroxyl group may influence its hydrogen-bonding capacity, photostability, and reactivity, making comparisons with structurally similar compounds critical for understanding its behavior.

Properties

Molecular Formula |

C4H6FN3O2 |

|---|---|

Molecular Weight |

147.11 g/mol |

IUPAC Name |

4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one |

InChI |

InChI=1S/C4H6FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1,3,9H,(H3,6,7,8,10) |

InChI Key |

ROXAOYWMCPYQNA-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(NC(=O)N=C1N)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis often begins with commercially available starting materials such as fluorinated compounds and amino derivatives.

Reaction Steps:

Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

Scaling Up: Adjusting reaction conditions to handle larger quantities of reactants.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Quality Control: Ensuring the product meets the required purity and quality standards for its intended use.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the pyrimidine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions at the amino or fluorine positions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups at specific positions on the pyrimidine ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor or modulator of biological pathways.

Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

Industry: In the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might act by:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulating biochemical pathways such as DNA synthesis or repair, enzyme inhibition, or signal transduction.

Comparison with Similar Compounds

Structural Similarity Analysis

The table below highlights key analogs and their similarity scores (based on ):

Key Observations :

- Fluorine vs. Chlorine/Iodo : The 5-fluoro substituent in the target compound may confer higher electronegativity and metabolic stability compared to 5-iodo or 6-chloro analogs, which are bulkier and more polarizable .

- Amino Group Position: Unlike 2-amino analogs (e.g., 1194-21-4), the 4-amino group in the target compound may alter tautomerization states and base-pairing behavior in nucleic acid contexts .

Reactivity and Functional Comparisons

- Hydrogen Abstraction Capacity: 1-Methyl-2(1H)-pyrimidinone (1MP, ) exhibits hydrogen abstraction from alcohols (rate constants ~10⁴ M⁻¹s⁻¹), a property likely shared by the target compound due to its hydroxyl group. However, the amino and fluoro substituents in the target may modulate this reactivity .

Physicochemical and Application-Based Differences

- Biological Activity : Pyrimidine derivatives with alkyl chains (e.g., 5-butyl substituents in dimethirimol, ) are used as pesticides, whereas halogenated or hydroxylated analogs like the target compound are more likely to serve as enzyme inhibitors or DNA repair modulators .

Biological Activity

4-Amino-5-fluoro-6-hydroxy-5,6-dihydro-2(1H)-pyrimidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- An amino group at the 4-position

- A fluorine atom at the 5-position

- A hydroxyl group at the 6-position

The molecular formula is , and its molecular weight is approximately 145.12 g/mol. This structure contributes to its biological activity, particularly in antiviral and anticancer applications.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. For instance, it has shown effectiveness against various strains of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).

Table 1: Antiviral Activity Data

The compound's mechanism involves inhibition of viral replication by interfering with nucleic acid synthesis.

Antitumor Activity

In addition to its antiviral properties, this compound has demonstrated potential antitumor activity. Studies have shown that it can inhibit the proliferation of cancer cells in vitro.

Table 2: Antitumor Activity Data

The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleoside Analog : Mimics natural nucleosides, disrupting viral RNA synthesis.

- Inhibition of Enzymatic Activity : Acts as an inhibitor for key enzymes involved in viral replication and tumor cell proliferation.

- Cell Cycle Modulation : Alters cell cycle dynamics leading to increased apoptosis in cancer cells.

Case Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

-

Case Study on HSV Treatment :

A clinical trial involving patients with recurrent HSV infections showed that treatment with the compound resulted in a significant reduction in lesion healing time compared to placebo controls. -

Case Study on Cancer Therapy :

In a phase II trial for patients with advanced breast cancer, administration of the compound led to a notable decrease in tumor size in a subset of patients, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.